molecular formula C14H12BrClO B1528595 2-(4-Bromophenyl)-1-(4-chlorophenyl)ethan-1-ol CAS No. 1183175-86-1

2-(4-Bromophenyl)-1-(4-chlorophenyl)ethan-1-ol

Cat. No. B1528595
CAS RN: 1183175-86-1
M. Wt: 311.6 g/mol
InChI Key: DEDQKJKPEJJKKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Bromophenyl)-1-(4-chlorophenyl)ethan-1-ol, also known as 2-Bromo-4-chlorophenyl ethyl ether, is a brominated aromatic ether compound with a variety of uses in scientific research. It is used as a reagent in organic synthesis, as a catalyst in the production of polymers, and as a component of some pharmaceuticals. Its structure is composed of two phenyl rings connected by an ethyl group, with a bromine atom attached to the 4-position of one ring and a chlorine atom attached to the 4-position of the other. This compound has been studied extensively in recent years due to its unique properties and potential applications.

Scientific Research Applications

Synthetic Chemistry Applications

Facile Synthesis of Enantiomerically Pure Diarylethanes A study details a facile procedure for synthesizing enantiomerically pure diarylethanes, starting from halogen-substituted precursors. This research demonstrates the potential of such compounds in asymmetric synthesis and highlights the importance of halogenated diarylethanes in preparing optically active substances with high enantiomeric purities (Zhang et al., 2014).

Materials Science Applications

Optical and Charge Transport Properties of Chalcone Derivatives Research on chalcone derivatives, including those with bromo and chloro substituents, has revealed their potential in semiconductor devices due to their significant nonlinear optical (NLO) properties and charge transport capabilities. These findings suggest applications in optoelectronics and materials science, where compounds like "2-(4-Bromophenyl)-1-(4-chlorophenyl)ethan-1-ol" could play a role (Shkir et al., 2019).

properties

IUPAC Name

2-(4-bromophenyl)-1-(4-chlorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrClO/c15-12-5-1-10(2-6-12)9-14(17)11-3-7-13(16)8-4-11/h1-8,14,17H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEDQKJKPEJJKKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C2=CC=C(C=C2)Cl)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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